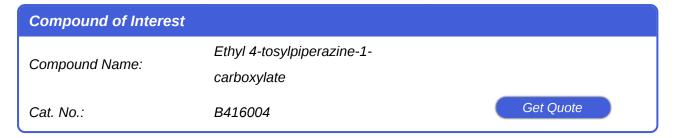


Synthesis of Ethyl 4-tosylpiperazine-1carboxylate: An Application Note and Experimental Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **Ethyl 4-tosylpiperazine-1-carboxylate**, a valuable intermediate in pharmaceutical research and drug development. The protocol is based on a two-step synthesis, commencing with the preparation of the precursor, Ethyl piperazine-1-carboxylate, followed by its subsequent tosylation.

Chemical Reaction

The synthesis proceeds in two main steps:

- Formation of Ethyl piperazine-1-carboxylate: Piperazine is reacted with ethyl chloroformate to yield the mono-protected piperazine derivative.
- Tosylation: The secondary amine of Ethyl piperazine-1-carboxylate is reacted with p-toluenesulfonyl chloride (tosyl chloride) to afford the final product, Ethyl 4-tosylpiperazine-1-carboxylate.

Experimental Data

The following table summarizes the key quantitative data for the synthesis.



Parameter	Value
Starting Materials	
Piperazine	1.0 eq
Ethyl chloroformate	1.05 eq
p-Toluenesulfonyl chloride	1.1 eq
Triethylamine	1.2 eq
Reaction Conditions	
Step 1 Temperature	0 °C to Room Temperature
Step 1 Reaction Time	4 hours
Step 2 Temperature	Room Temperature
Step 2 Reaction Time	12 hours
Product Characteristics	
Molecular Formula	C14H20N2O4S
Molecular Weight	312.39 g/mol
Appearance	White to off-white solid
Expected Yield	85-95% (for the tosylation step)
Purity (by NMR/LC-MS)	>95%

Experimental Protocols

Step 1: Synthesis of Ethyl piperazine-1-carboxylate

This procedure is adapted from established methods for the mono-acylation of piperazine.

Materials:

• Piperazine



- Ethyl chloroformate
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- · Round-bottom flask
- · Magnetic stirrer
- · Dropping funnel
- · Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for an additional 4 hours at room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.



- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude Ethyl piperazine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-tosylpiperazine-1-carboxylate

This protocol is adapted from the synthesis of analogous sulfonylpiperazine derivatives.[1]

Materials:

- Ethyl piperazine-1-carboxylate (from Step 1)
- p-Toluenesulfonyl chloride (Tosyl chloride)
- Triethylamine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (optional)

Procedure:

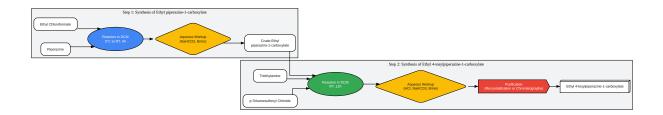


- Dissolve the crude Ethyl piperazine-1-carboxylate (1.0 eq) in dichloromethane in a roundbottom flask equipped with a magnetic stirrer.
- Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
- Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thinlayer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford **Ethyl 4-tosylpiperazine-1-carboxylate** as a white to off-white solid.

Visualizations

Experimental Workflow Diagram





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Caption: Workflow for the two-step synthesis of **Ethyl 4-tosylpiperazine-1-carboxylate**.

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References

- 1. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate PMC [pmc.ncbi.nlm.nih.gov]
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